2-(4-氨基苯基)六氢-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

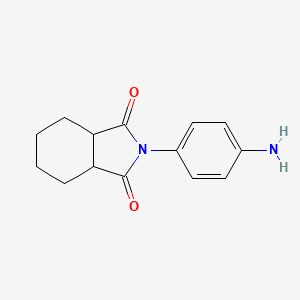

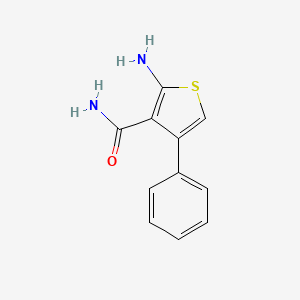

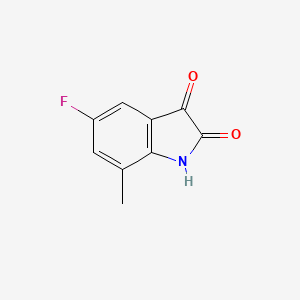

The compound "2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione" is a tricyclic N-aminoimide that has been the subject of recent research due to its interesting chemical structure and potential applications. The studies have focused on the synthesis of such compounds and their molecular and crystal structures, which are crucial for understanding their chemical behavior and properties .

Synthesis Analysis

The synthesis of related 2H-isoindole-1,3(2H)-diones involves the reaction of α-amino acids with carbonyl compounds. This process generates azomethine ylides, which are then captured by quinones to form the desired products. The elimination of water and carbon dioxide is a critical step in this reaction, leading to the formation of various isoindole derivatives, including the 2H-isoindole-4,7-diones .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectroscopic methods such as NMR and mass spectrometry. In particular, two N-aminoimides synthesized were found to be exo,cis isomers. Their crystal structures revealed noncentrosymmetric crystals with two independent molecules in the asymmetric unit. The N-amine groups in these molecules participate in hydrogen bonding, which can be either single or bifurcated N-H...O hydrogen bonds. These interactions are significant as they influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

Although the specific chemical reactions of "2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione" are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. The presence of amino and imide groups suggests that these compounds could engage in various chemical reactions, such as nucleophilic attacks or further condensation reactions, depending on the surrounding chemical environment and the presence of other reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular and crystal structures. The presence of voluminous hydrocarbon parts in the molecules leads to orthogonal electrostatic interactions between the imide ring and carbonyl or ether oxygen atoms. These interactions, along with the specific hydrogen bonding patterns, affect properties such as solubility, melting point, and reactivity. The distances between interacting atoms in these structures are less than 3.2 Å, indicating strong interactions that could significantly impact the physical properties of the compounds .

科学研究应用

合成及衍生物

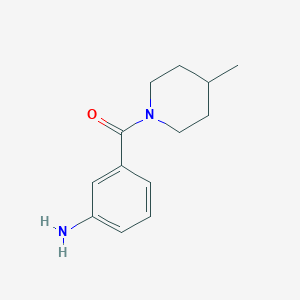

该化合物的关键应用在于合成新衍生物。Tan、Koc、Kishali、Şahin 和 Kara (2016) 开发了一种有效的六氢-1H-异吲哚-1,3(2H)-二酮衍生物合成方法,从 3-亚磺烯开始。该工艺涉及环氧化和随后的亲核反应,导致形成六氢-1H-异吲哚-1,3(2H)-二酮的氨基和三唑衍生物 (Tan 等,2016)。

Sena、Srivastava、Simone、Gonçalves、Silva 和 Pereira (2007) 讨论了使用常规和微波辅助反应有效合成各种 N-(芳基氨基甲基)-邻苯二甲酰亚胺。此方法包括合成 2-苯基氨基甲基-异吲哚-1,3-二酮等衍生物 (Sena 等,2007)。

化学结构与反应性

Mitchell、Stanley、Espinosa De Hoyos 和 Holliday (2013) 考察了 3,4,6a,7,10,10a-六氢-7,10-环氧嘧啶并[2,1-a]异吲哚-6(2H)-酮和 2-(2-氨基乙基)-3a,4,7,7a-四氢-1H-4,7-环氧异吲哚-1,3(2H)-二酮之间的结构和反应性差异,揭示了这些化合物的分子行为 (Mitchell 等,2013)。

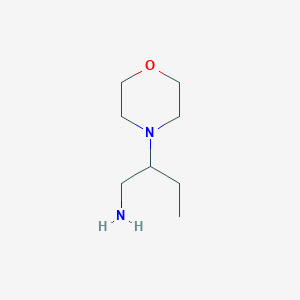

药物化学与药理潜力

Czopek、Partyka、Bucki、Pawłowski、Kołaczkowski、Siwek、Głuch-Lutwin、Koczurkiewicz、Pękala、Jaromin、Tyliszczak、Wesołowska 和 Zagórska (2020) 强调了该化合物在药物化学中的潜力,他们研究了异吲哚-1,3-二酮衍生物作为潜在抗精神病药的特性。他们专注于抑制磷酸二酯酶 10A 和血清素受体,这对于精神疾病至关重要 (Czopek 等,2020)。

晶体学与分子建模

Struga、Mirosław、Wawrzycka-Gorczyca、Kossakowski 和 Kozioł (2007) 合成了两种 N-氨基酰亚胺,包括 2-(4-氨基苯基)六氢-1H-异吲哚-1,3(2H)-二酮的衍生物,并分析了它们的晶体结构,提供了有关分子构象和相互作用的宝贵数据 (Struga 等,2007)。

分子液体与中间相表征

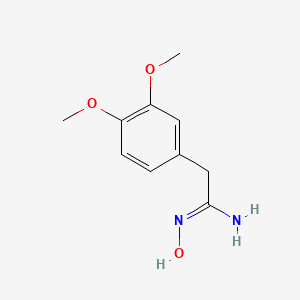

Dubey、Yerrasani、Karunakar、Singh、Kumar 和 Rao (2018) 对源自异吲哚-1,3-二酮的介晶希夫碱进行了研究。他们的工作有助于理解液晶行为,这在显示技术和其他材料科学领域有应用 (Dubey 等,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXNEIGIJKUGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)